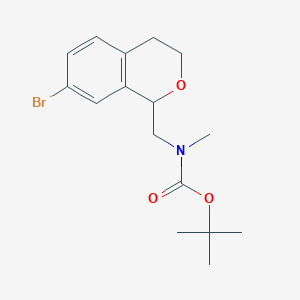
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline is a stereoisomer of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by its three hydroxyl groups and a hydroxymethyl group, making it a unique derivative of proline. Its unique structure allows it to participate in various biochemical reactions and makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline typically involves the hydroxylation of L-proline. One common method includes the use of oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired hydroxylated product.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes that specifically hydroxylate proline. These enzymatic methods are advantageous due to their high specificity and mild reaction conditions, which reduce the need for harsh chemicals and high temperatures.
化学反应分析
Types of Reactions
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to collagen synthesis and stability.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism by which (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline exerts its effects involves its interaction with enzymes and proteins. The hydroxyl groups allow it to form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This compound can also act as a substrate for enzymes involved in hydroxylation and other biochemical reactions, thereby participating in various metabolic pathways.
相似化合物的比较
Similar Compounds
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-D-proline: A stereoisomer with similar chemical properties but different biological activity.
Hydroxyproline: Another hydroxylated derivative of proline, commonly found in collagen.
L-Proline: The parent compound, which lacks the additional hydroxyl groups.
Uniqueness
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C6H11NO5 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO5/c8-1-2-4(9)5(10)3(7-2)6(11)12/h2-5,7-10H,1H2,(H,11,12) |
InChI 键 |
OGDAGJPNPKUXMD-UHFFFAOYSA-N |
规范 SMILES |
C(C1C(C(C(N1)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


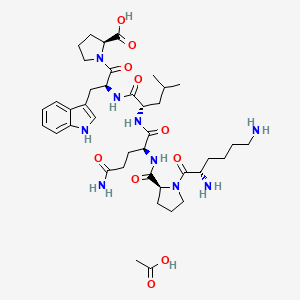
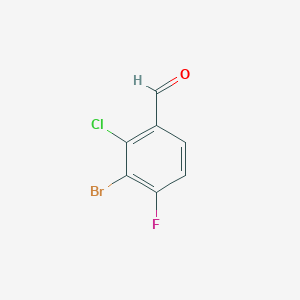
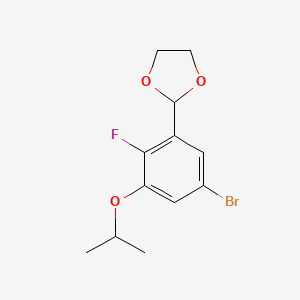
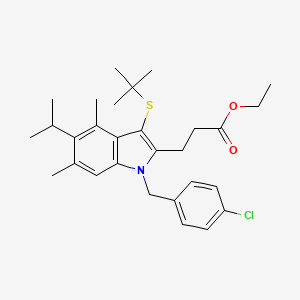
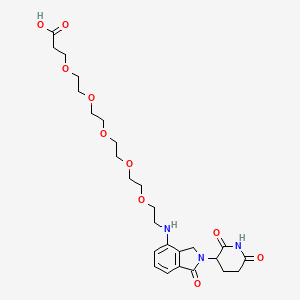
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
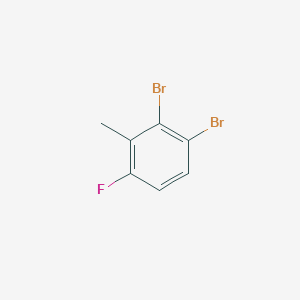
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)

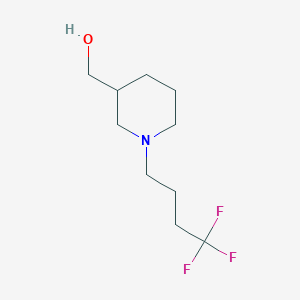
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)
![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)
